1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1098624-58-8
VCID: VC3049135
InChI: InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H
SMILES: CSCCN1CCC(CC1)N.Cl.Cl
Molecular Formula: C8H20Cl2N2S
Molecular Weight: 247.23 g/mol

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

CAS No.: 1098624-58-8

Cat. No.: VC3049135

Molecular Formula: C8H20Cl2N2S

Molecular Weight: 247.23 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride - 1098624-58-8

Specification

CAS No. 1098624-58-8
Molecular Formula C8H20Cl2N2S
Molecular Weight 247.23 g/mol
IUPAC Name 1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H
Standard InChI Key IYPURCILWWXAJP-UHFFFAOYSA-N
SMILES CSCCN1CCC(CC1)N.Cl.Cl
Canonical SMILES CSCCN1CCC(CC1)N.Cl.Cl

Introduction

Structural Characterization and Chemical Identity

Fundamental Structural Features

The molecular architecture of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride incorporates several key components:

  • A six-membered piperidine ring with nitrogen at position 1

  • A primary amine (-NH2) group attached to the 4-position of the piperidine ring

  • A 2-(methylthio)ethyl substituent connected to the piperidine nitrogen

  • Two hydrochloride moieties forming the dihydrochloride salt

This structural arrangement creates a molecule with multiple functional centers capable of diverse chemical interactions and potential biological activities.

Chemical Identity Parameters

The compound can be characterized by several key identifiers and properties as presented in Table 1:

Table 1: Chemical Identity Parameters

ParameterValueMethod of Determination
Molecular FormulaC8H18N2S·2HClStructural analysis
Free Base FormulaC8H18N2SStructural analysis
Basic Centers2 (piperidine N and 4-amine)Structural analysis
Functional GroupsTertiary amine, primary amine, thioetherStructural analysis
Salt FormDihydrochlorideGiven in compound name
Molecular Weight247.23 g/molCalculated from molecular formula

The compound contains two basic nitrogen centers that form salts with hydrochloride, creating the dihydrochloride form. This salt formation significantly influences the compound's physicochemical properties compared to its free base counterpart.

Physicochemical Properties

Physical State and Appearance

While specific experimental data for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is limited, properties can be reasonably predicted based on structurally similar compounds:

  • Physical state: White to off-white crystalline solid

  • Appearance: Crystalline powder

  • Hygroscopicity: Likely moderately to highly hygroscopic

  • Stability: Generally stable under standard storage conditions

The dihydrochloride salt formation typically enhances water solubility while reducing lipophilicity compared to the free base form, characteristics that are particularly relevant for pharmaceutical applications.

Solubility Profile

The solubility characteristics of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride can be estimated based on similar amine-containing dihydrochloride salts:

Table 2: Predicted Solubility in Common Solvents

SolventExpected SolubilityRationale
WaterHigh (>50 mg/mL)Ionic character of salt form
MethanolModerate to highPolar protic solvent compatibility
EthanolModeratePolar protic solvent compatibility
AcetoneLowLimited solubility of salts in ketones
Ethyl acetateVery lowPoor solvent for ionic compounds
DichloromethaneLowLimited solvation of ionic species
DMSOHighGood solvating properties for salts
DMFHighGood solvating properties for salts

The solubility profile suggests that aqueous and polar protic solvents would be optimal for processing and formulating this compound, while non-polar solvents would likely be ineffective.

Predicted Physicochemical Parameters

Several key physicochemical parameters can be estimated for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride based on structural analysis and comparison with related compounds:

Table 3: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Log P (free base)~1.0-1.5Estimated from similar structures
pKa (conjugate acid)~9-10 (piperidine N), ~7-8 (4-amino)Typical values for similar functionalities
pH in aqueous solution3-4Characteristic of hydrochloride salts
Melting/Decomposition>200°C (with decomposition)Typical for similar amine salts
Optical rotationNone (achiral)No stereogenic centers present
Refractive index1.50-1.55Estimated from similar compounds

These parameters provide valuable insights into the potential behavior of the compound in various experimental and physiological conditions.

Synthetic Approaches and Chemical Reactivity

Synthetic RouteKey ReagentsPredicted ChallengesAdvantages
N-alkylationPiperidin-4-amine, 2-(methylthio)ethyl halideSelectivity for mono-alkylationDirect approach
Reductive aminationPiperidin-4-amine, 2-(methylthio)acetaldehydeAldehyde stabilityMild conditions
Nitrile reduction1-[2-(methylthio)ethyl]piperidin-4-carbonitrileSelective reductionVersatile intermediates
Protection/deprotectionProtected piperidin-4-amineMultiple stepsControlled selectivity
Salt formationFree base, HCl solutionStoichiometry controlStandard procedure

The choice of synthetic pathway would depend on reagent availability, scale requirements, and desired purity profile. Each approach presents unique considerations for optimization and scale-up.

Chemical Reactivity Profile

The functional groups in 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride provide multiple sites for chemical transformations, making it a versatile compound for further derivatization:

Table 5: Reactivity of Functional Groups

Functional GroupReactive PropertiesPotential ReactionsProducts
Primary amineNucleophilicAcylationAmides
AlkylationSecondary/tertiary amines
Reductive aminationSecondary amines
Tertiary amineWeakly nucleophilicQuaternizationQuaternary ammonium salts
BaseAcid-base reactionsSalts
ThioetherNucleophilic sulfurOxidationSulfoxides, sulfones
AlkylationSulfonium salts
Salt formIonicIon exchangeDifferent salt forms
NeutralizationFree base

This reactivity profile highlights the potential utility of the compound as a building block for the synthesis of more complex structures with potentially enhanced biological activities.

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

The structure of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride would give rise to characteristic NMR signals:

Table 6: Predicted 1H-NMR Spectral Features

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
CH3-S-2.0-2.1Singlet3H
-S-CH2-CH2-2.5-2.7Multiplet2H
-CH2-N(piperidine)2.8-3.0Multiplet2H
H-C(4)-NH23.0-3.2Multiplet1H
Piperidine equatorial1.8-2.0, 2.9-3.1Multiplets4H
Piperidine axial1.4-1.7, 2.7-2.9Multiplets4H
-NH22.8-3.3 (variable)Broad singlet2H

Table 7: Predicted 13C-NMR Spectral Features

Carbon TypeExpected Chemical Shift (ppm)
CH3-S-14-16
-S-CH2-28-32
-CH2-N(piperidine)55-58
Piperidine C-447-50
Piperidine C-2,644-46
Piperidine C-3,528-32

These predicted spectral features would provide a characteristic fingerprint for confirming the structure and purity of the synthesized compound.

Infrared Spectroscopy

IR spectroscopy would reveal distinctive absorption bands associated with the compound's functional groups:

Table 8: Predicted IR Spectral Features

Functional GroupWavenumber Range (cm-1)IntensityAssignment
N-H (primary amine)3300-3500StrongStretching (asymmetric, symmetric)
C-H (alkyl)2800-3000MediumStretching
N-H (primary amine)1580-1650MediumBending
C-N1000-1350MediumStretching
C-S600-800WeakStretching
N-H (salt)2400-2800BroadN-H+ stretching

These IR spectral features would provide complementary structural information and confirm the presence of key functional groups.

Chromatographic Analysis

For purity determination and quality control, various chromatographic methods could be employed:

Table 9: Recommended Chromatographic Methods

Analytical TechniqueColumn TypeMobile PhaseDetection MethodApplication
Reversed-phase HPLCC18Water/acetonitrile with acid modifierUV (210-220 nm)Purity analysis
Ion-pair HPLCC8 or C18Water/methanol with ion-pairing reagentUV (210-220 nm)Quantification
HILICAmide or diolAcetonitrile/bufferELSD or CADAlternative separation
GC-MSDB-5 or equivalentTemperature programMass spectrometryRequires derivatization
TLCSilicaDCM/methanol/ammoniaNinhydrin or Dragendorff'sReaction monitoring

The selection of an appropriate analytical method would depend on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput considerations.

Structural FeaturePotential Biological SignificanceComparable Pharmacophores
Piperidine ringCommon scaffold in CNS-active drugsNumerous CNS agents
4-amino groupHydrogen bond donor/acceptorAminopiperidine-based drugs
2-(Methylthio)ethylLipophilic group with unique electronic propertiesThioether-containing drugs
Dihydrochloride saltEnhanced water solubility, altered ADME propertiesCommon pharmaceutical salt form
Therapeutic AreaRationaleSimilar Compounds
CNS disordersPiperidine core common in CNS agentsPiperidine-based antipsychotics, analgesics
AntimicrobialCationic nature can disrupt microbial membranesQuaternary ammonium compounds
Enzymatic inhibitionAmine and thioether groups as binding elementsVarious enzyme inhibitors
ImmunomodulationStructural similarity to immunomodulatory agentsSelected piperidine derivatives

These potential applications would require comprehensive biological screening to identify specific activities and mechanisms of action.

Comparison with Structurally Related Compounds

Structural comparisons with known compounds provide insights into potential activities and applications:

Table 12: Structural Comparison with Related Bioactive Compounds

CompoundCommon Structural FeatureDifferential ElementKnown Activity
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloridePiperidin-4-amine2-(Methylthio)ethyl at N1Unknown (target compound)
1-(Pyrimidin-2-yl)piperidin-4-amine derivativesPiperidin-4-aminePyrimidin-2-yl at N1Various CNS activities reported
1-[2-(Methylthio)ethyl]piperazine dihydrochloride2-(Methylthio)ethylPiperazine vs. piperidin-4-amineNot fully characterized
4-Aminopiperidine derivatives4-Aminopiperidine coreVarious N1 substituentsDiverse activities including analgesic
Methylthio-containing drugsMethylthio groupDifferent scaffoldDiverse mechanisms

This comparative analysis highlights structural relationships that could guide further investigation into the biological properties of the target compound.

ParameterRecommended ConditionRationale
Temperature2-8°COptimal for long-term stability
ContainerTightly closed amber containerPrevent moisture absorption and light exposure
ProtectionDesiccantMitigate hygroscopic nature of salt
AtmosphereInert (optional)Prevent oxidation of thioether group
Stability period2 years (estimated)Based on similar compounds
Periodic testingRecommended every 6 monthsEnsure continued quality

Proper storage under these conditions would help maintain the compound's integrity and extend its shelf life for research applications.

Hazard TypePotential RiskPrecautionary Measures
Skin contactIrritationAppropriate gloves, lab coat
Eye contactIrritationSafety glasses with side shields
InhalationRespiratory irritationAdequate ventilation, dust mask if necessary
IngestionPotential toxicityStandard laboratory practices
EnvironmentalLimited dataProper disposal according to regulations
Chemical incompatibilityReaction with oxidizersSegregate from incompatible materials

These safety considerations are based on general principles for handling amine-containing compounds and should be supplemented with compound-specific data as it becomes available.

Research Status and Future Directions

Research Gaps and Priorities

Several key areas require further investigation to fully characterize 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride:

Table 15: Research Priorities

Research AreaKey QuestionsMethodological Approach
Physical characterizationDefinitive propertiesX-ray crystallography, DSC/TGA
Pharmacological profileReceptor binding profileRadioligand binding, functional assays
Metabolic fateMetabolic stability, metabolitesIn vitro metabolism studies
SAR studiesEffect of modificationsSynthesis of analogs, biological testing
Formulation developmentOptimal dosage formsSolubility, stability studies
Toxicological assessmentSafety profileIn vitro and in vivo toxicity studies

Addressing these research priorities would provide a comprehensive understanding of the compound's properties and potential applications.

Application AreaSpecific UseAdvantage of Compound
Medicinal chemistryBuilding block/templateUnique combination of functional groups
Chemical biologyProbe for biological systemsPotential for modification and labeling
Analytical standardsReference materialWell-defined chemical entity
Method developmentTest compound for separation techniquesMultiple functional groups
Structure-activity studiesTemplate for analog designModifiable functional groups

These diverse applications highlight the compound's potential value in various scientific disciplines beyond its possible pharmaceutical uses.

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